

Step-by-step synthesis of 5-Benzimidazolecarboxylic acid from o-phenylenediamine

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Compound of Interest

Compound Name: 5-Benzimidazolecarboxylic acid

Cat. No.: B126983

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Synthesis of 5-Benzimidazolecarboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **5-Benzimidazolecarboxylic acid**, a key building block in the development of various pharmaceutical compounds. The synthesis is based on the cyclization of 3,4-diaminobenzoic acid with formic acid.

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. **5-Benzimidazolecarboxylic acid** serves as a versatile intermediate for the synthesis of more complex molecules, where the carboxylic acid moiety allows for further functionalization. The protocol outlined below describes a straightforward and efficient method for the preparation of this important compound.

Overall Reaction

The synthesis proceeds via the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid. In this case, 3,4-diaminobenzoic acid

is reacted with formic acid to yield **5-Benzimidazolecarboxylic acid**.

Reaction Scheme:

Experimental Protocols

Materials and Equipment

- 3,4-Diaminobenzoic acid
- Formic acid (98-100%)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH)
- Activated carbon
- Distilled water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks
- Buchner funnel and filter paper
- pH paper or pH meter
- Melting point apparatus
- NMR spectrometer

Synthesis of 5-Benzimidazolecarboxylic Acid

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid.

- **Addition of Formic Acid:** Carefully add 30 mL of formic acid (98-100%) to the flask.
- **Reflux:** Heat the mixture to reflux using a heating mantle and maintain the reflux for 4 hours with continuous stirring. The reaction mixture will gradually darken.
- **Cooling and Precipitation:** After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, a precipitate will form.
- **Isolation of Crude Product:** Pour the cooled reaction mixture into 200 mL of cold distilled water. The product will precipitate out as a solid. Collect the crude product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with an additional 100 mL of cold distilled water to remove any residual formic acid.

Purification by Recrystallization

- **Dissolution:** Transfer the crude solid to a 500 mL beaker. Add approximately 300 mL of distilled water and heat the suspension to boiling with stirring. The **5-Benzimidazolecarboxylic acid** has low solubility in neutral water, so it will not completely dissolve.
- **Acidification:** While the suspension is hot, slowly add concentrated hydrochloric acid dropwise until the solid dissolves completely. This will form the more soluble hydrochloride salt of the benzimidazole.
- **Decolorization:** If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
- **Hot Filtration:** Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
- **Precipitation:** Allow the filtrate to cool slowly to room temperature. The **5-Benzimidazolecarboxylic acid** will start to precipitate. To ensure complete precipitation, adjust the pH of the solution to approximately 4-5 by the slow addition of a dilute sodium hydroxide solution.

- Isolation and Drying: Collect the purified white to off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold distilled water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 80-100 °C to a constant weight.

Data Presentation

Parameter	Value	Reference
Starting Material	3,4-Diaminobenzoic acid	N/A
Reagent	Formic acid	N/A
Reaction Time	4 hours	General procedure
Reaction Temperature	Reflux	General procedure
Typical Yield	85-95%	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	>300 °C	[2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[2]
Molecular Weight	162.15 g/mol	[2]

¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.8 (broad s)	singlet	1H	N-H
8.46	singlet	1H	H-2
8.29	singlet	1H	H-4
7.91	doublet	1H	H-6
7.72	doublet	1H	H-7

Note: The carboxylic acid proton may not be observed or may be very broad.

Experimental Workflow

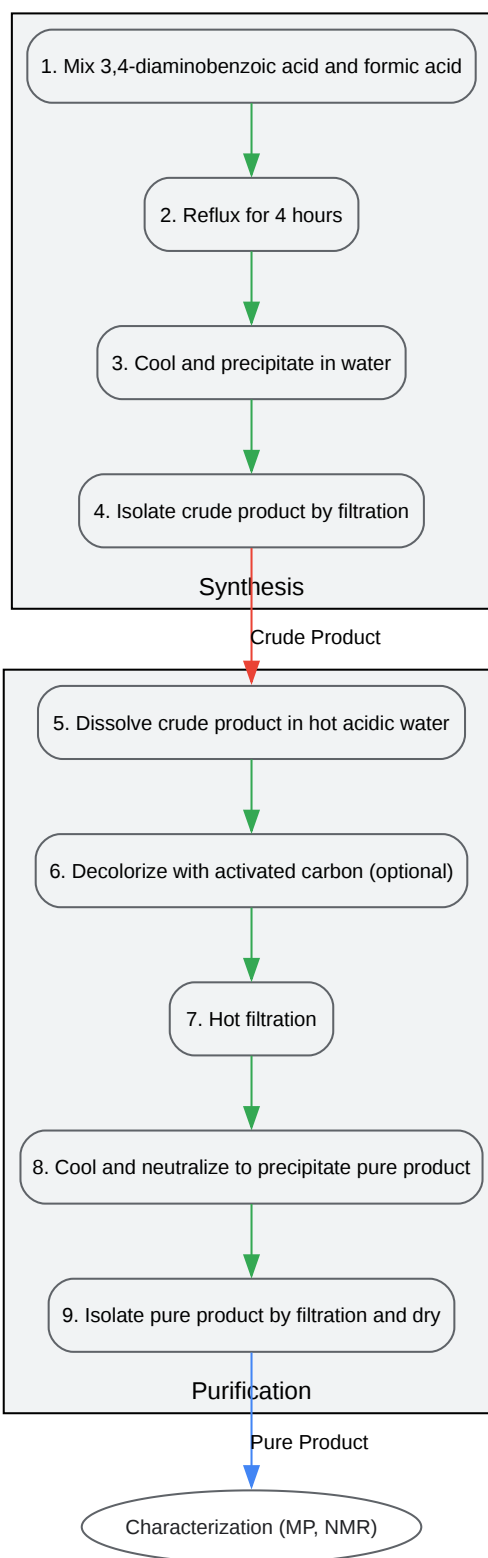


Figure 1. Synthesis Workflow for 5-Benzimidazolecarboxylic Acid

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Caption: Figure 1. Synthesis Workflow for **5-Benzimidazolecarboxylic Acid**.

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References

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